molecular formula C22H22N2O2S2 B2363242 4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide CAS No. 922892-11-3

4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide

Cat. No.: B2363242
CAS No.: 922892-11-3
M. Wt: 410.55
InChI Key: VLFPGKCFHQOJQJ-UHFFFAOYSA-N
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Description

4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole core, a methoxyphenyl group, and a sulfanylbutanamide moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the benzothiazole intermediate.

    Formation of the Sulfanylbutanamide Moiety: This step involves the reaction of the intermediate with a butanoyl chloride derivative in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cleaved sulfanyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets, while the sulfanylbutanamide moiety could contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with a benzothiazole core, such as 2-aminobenzothiazole, which are known for their biological activities.

    Methoxyphenyl Derivatives: Compounds like 4-methoxyphenylacetic acid, which have similar structural features and applications.

    Sulfanylbutanamide Derivatives: Compounds with a sulfanylbutanamide moiety, such as N-(4-sulfanylbutanoyl)aniline, which exhibit similar chemical reactivity.

Uniqueness

4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide is unique due to its combination of a benzothiazole core, methoxyphenyl group, and sulfanylbutanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S2/c1-26-16-9-11-17(12-10-16)27-14-4-7-20(25)23-22-24-21-18-6-3-2-5-15(18)8-13-19(21)28-22/h2-3,5-6,9-12H,4,7-8,13-14H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFPGKCFHQOJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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